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Introduction

CD200, a type-I transmembrane glycoprotein, and its receptor, CD200R, form a critical

inhibitory signaling pathway that plays a significant role in immune regulation.[1][2] The

interaction between CD200 and CD200R helps maintain immune homeostasis by suppressing

the activity of various immune cells, including macrophages, dendritic cells, and T cells.[1][3]

Dysregulation of CD200 expression has been implicated in a range of conditions, including

autoimmune diseases, neuroinflammatory disorders, and various cancers.[1][3] Consequently,

the quantification of CD200 mRNA expression is crucial for understanding its role in disease

pathogenesis and for the development of novel therapeutic strategies.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific

method for measuring gene expression levels.[4][5] This technique allows for the precise

quantification of CD200 mRNA in different biological samples, providing valuable insights into

its transcriptional regulation. These application notes provide a comprehensive protocol for the

analysis of CD200 mRNA expression using qRT-PCR.

Principle of the Assay

The qRT-PCR for CD200 mRNA expression is typically a two-step process.[6] First, total RNA

is extracted from the sample of interest (e.g., cells or tissues) and reverse transcribed into

complementary DNA (cDNA).[6] This cDNA then serves as the template for the PCR

amplification. The real-time PCR step utilizes a fluorescent dye (like SYBR Green) or a

sequence-specific fluorescent probe that binds to the amplifying DNA. The fluorescence
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intensity is measured at each cycle of the PCR, and the cycle at which the fluorescence

exceeds a background threshold is known as the quantification cycle (Cq) or threshold cycle

(Ct).[5][7] The Cq value is inversely proportional to the initial amount of target mRNA. By

normalizing the Cq value of CD200 to that of a stably expressed reference gene, the relative

expression of CD200 mRNA can be accurately determined.[8]

Experimental Protocols
I. Materials and Reagents
Table 1: Materials and Reagents

Item Supplier (Example) Catalog Number (Example)

RNA Extraction Kit Qiagen 74104 (RNeasy Mini Kit)

DNase I Thermo Fisher EN0521

Reverse Transcription Kit Bio-Rad 1708891

qPCR Master Mix (SYBR

Green-based)
Bio-Rad 1725271

Nuclease-free water Ambion AM9937

CD200 Primers (Human) OriGene HP227302

Reference Gene Primers (e.g.,

GAPDH)
Integrated DNA Tech. Custom Synthesis

qPCR-compatible plates/tubes Varies Varies

Real-Time PCR Instrument Bio-Rad CFX96

II. Primer Design and Selection
The selection of appropriate primers is critical for the specificity and efficiency of the qRT-PCR

assay. Primers should be designed to flank an exon-exon junction to prevent amplification of

any contaminating genomic DNA.

Table 2: Example Primer Sequences for Human CD200 and Reference Genes
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Gene Name
Forward Primer (5'
to 3')

Reverse Primer (5'
to 3')

Reference

CD200
CCTGGAGGATGAAG

GGTGTTAC

AGTGAAGGGATACT

ATGGGCTGT
[9]

GAPDH
GTGGTCTCCTCTGA

CTTCAACA

CTCTTCCTCTTGTG

CTCTTGCT
[10]

ACTB
CACCATTGGCAATG

AGCGGTTC

AGGTCTTTGCGGAT

GTCCACGT

B2M
ACCCCCACTGAAAA

AGATGA

ATCTTCAAACCTCC

ATGATG
[11]

Note: It is crucial to validate the stability of the chosen reference gene(s) for the specific cell

type and experimental conditions, as the expression of common housekeeping genes can vary.

[12][13]

III. Experimental Workflow
Isolate total RNA from cell pellets or tissue samples using a commercial RNA extraction kit

according to the manufacturer's instructions.[14]

To eliminate any genomic DNA contamination, perform an on-column DNase digestion or

treat the extracted RNA with DNase I.

Determine the concentration and purity of the extracted RNA using a spectrophotometer

(e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an

automated electrophoresis system (e.g., Agilent Bioanalyzer).

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[14] A

mix of oligo(dT) and random primers is often recommended to ensure comprehensive

reverse transcription of all RNA species.[6]
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The reaction mixture typically includes RNA template, primers, dNTPs, reverse transcriptase,

and an RNase inhibitor in a reaction buffer.

Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for

30-60 min, followed by enzyme inactivation at 85°C for 5 min).

The resulting cDNA can be stored at -20°C for future use.

Prepare the qPCR reaction mixture in a nuclease-free tube. For a single 20 µL reaction, the

components are typically:

10 µL of 2x SYBR Green qPCR Master Mix

1 µL of Forward Primer (10 µM)

1 µL of Reverse Primer (10 µM)

2 µL of diluted cDNA (e.g., 10-50 ng)

6 µL of Nuclease-free water

Aliquot the reaction mix into a 96-well qPCR plate.

Add the cDNA template to the respective wells. Include no-template controls (NTC) for each

primer set to check for contamination.

Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

Set up the thermal cycling program. A typical program includes:

Initial Denaturation: 95°C for 3 minutes

40 Cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis: To verify the specificity of the amplified product.
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IV. Data Analysis
The relative expression of CD200 mRNA is calculated using the comparative Cq (ΔΔCq)

method.[15]

Normalization to Reference Gene (ΔCq): ΔCq = Cq (CD200) - Cq (Reference Gene)

Normalization to Control Sample (ΔΔCq): ΔΔCq = ΔCq (Test Sample) - ΔCq (Control

Sample)

Calculation of Fold Change: Fold Change = 2^(-ΔΔCq)

Data Presentation
Table 3: Example qRT-PCR Results for CD200 mRNA Expression

Sample
Group

Biologic
al
Replicat
e

Cq
(CD200)

Cq
(GAPDH
)

ΔCq
Average
ΔCq

ΔΔCq

Fold
Change
(2^-
ΔΔCq)

Control 1 24.5 18.2 6.3 6.2 0.0 1.0

2 24.2 18.1 6.1

3 24.4 18.3 6.1

Treatmen

t X
1 22.1 18.3 3.8 3.9 -2.3 4.9

2 22.4 18.4 4.0

3 22.2 18.3 3.9

Treatmen

t Y
1 26.8 18.1 8.7 8.8 2.6 0.2

2 27.0 18.3 8.7

3 27.2 18.1 9.1
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Caption: CD200 signaling pathway.[1][16]
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Caption: Workflow for qRT-PCR analysis of CD200 mRNA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1176679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1176679#quantitative-real-time-pcr-for-cd200-mrna-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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